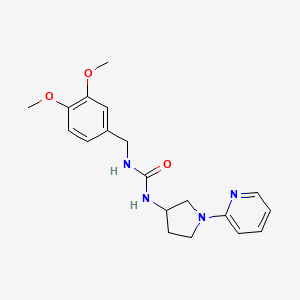
1-(3,4-Dimethoxybenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxybenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea, commonly known as DMPPU, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. DMPPU is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a crucial role in various physiological processes.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 1-(3,4-Dimethoxybenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea involves the reaction of 3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea with 3,4-dimethoxybenzyl chloride in the presence of a base to form the target compound.
Starting Materials
3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea, 3,4-dimethoxybenzyl chloride, base
Reaction
Step 1: Dissolve 3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea in a suitable solvent., Step 2: Add a base to the solution and stir for a few minutes., Step 3: Add 3,4-dimethoxybenzyl chloride to the reaction mixture and stir for several hours at room temperature., Step 4: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography.
作用機序
DMPPU acts as a selective antagonist of the α7 1-(3,4-Dimethoxybenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea, which is a ligand-gated ion channel that plays a crucial role in various physiological processes. By binding to the α7 1-(3,4-Dimethoxybenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea, DMPPU blocks the action of acetylcholine, which is a neurotransmitter that activates the receptor. This results in the inhibition of the downstream signaling pathways, leading to the suppression of various physiological processes.
生化学的および生理学的効果
DMPPU has been shown to have a significant impact on various physiological processes. Studies have shown that DMPPU can improve cognitive function, reduce inflammation, and protect against neurotoxicity. DMPPU has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the significant advantages of using DMPPU in lab experiments is its high selectivity for the α7 1-(3,4-Dimethoxybenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea. This makes it an ideal tool for studying the function of this receptor in various physiological processes. However, one of the limitations of using DMPPU is its complex synthesis method, which requires specialized equipment and expertise.
将来の方向性
There are several potential future directions for the research and development of DMPPU. One potential direction is to explore its potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, schizophrenia, and depression. Another potential direction is to investigate its anti-inflammatory effects and its potential applications in the treatment of various inflammatory diseases. Additionally, further studies are needed to understand the mechanism of action of DMPPU and its impact on various physiological processes.
科学的研究の応用
DMPPU has been extensively studied for its potential applications in various fields, including medicinal chemistry and neuroscience. DMPPU has been shown to have a high affinity for the α7 1-(3,4-Dimethoxybenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea, making it a potential drug candidate for the treatment of various neurological disorders such as Alzheimer's disease, schizophrenia, and depression.
特性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-25-16-7-6-14(11-17(16)26-2)12-21-19(24)22-15-8-10-23(13-15)18-5-3-4-9-20-18/h3-7,9,11,15H,8,10,12-13H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGKGFXBPFHLAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2CCN(C2)C3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine](/img/structure/B2951859.png)
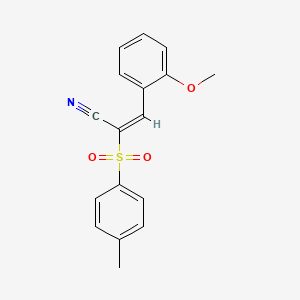
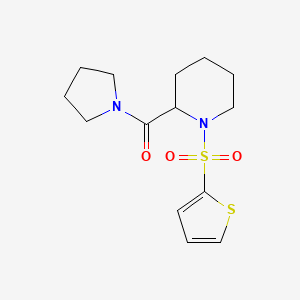
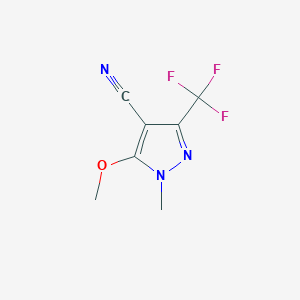
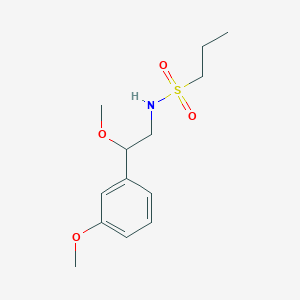
![1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2951866.png)
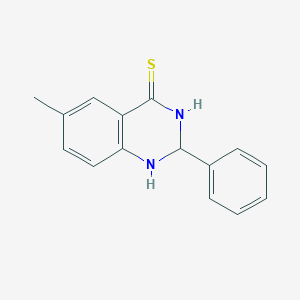
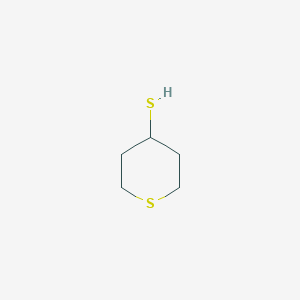
![2-((3-(4-methoxyphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2951870.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2951871.png)
![1-[(3-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxopyridine-3-carboxamide](/img/structure/B2951873.png)
![2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2951875.png)
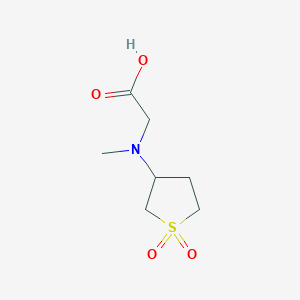
![N-[3-(1H-imidazol-1-yl)propyl]-4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-amine](/img/structure/B2951879.png)